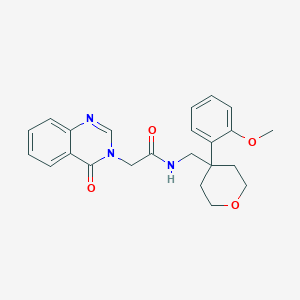

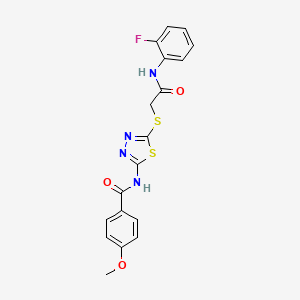

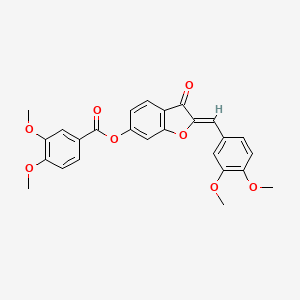

![molecular formula C15H15N3O B2403219 N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine CAS No. 3454-91-9](/img/structure/B2403219.png)

N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Benzoxazepine derivatives can be synthesized by a variety of methods . For instance, one method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to access benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives .Scientific Research Applications

Synthesis and Biological Properties

Benzoxazepines, including N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine derivatives, are well-known in the scientific community for their wide range of organic compositions and notable biological properties. These compounds serve as valuable building blocks in organic synthesis and exhibit pharmacological characteristics. Specifically, 1,5-benzoxazepines have been highlighted for their potential anticancer, antibacterial, and antifungal activities. They are also known to interact with G-protein-coupled receptors, showing promise in treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Chemotherapeutic Applications

The chemistry and biological activity of 3-benzazepines, which are structurally related to N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine, have been extensively studied. Certain derivatives have shown notable cytotoxicity against human promyelotic leukemia cells, with the potential for radical production and enhancing the decay of ascorbic acid in brain homogenates. These findings suggest their applicability in chemotherapeutic strategies, emphasizing the relevance of structure-activity relationships in drug design (Kawase, Saito, & Motohashi, 2000).

Antimicrobial Scaffold Potential

Benzoxazinoids, including benzoxazepine derivatives, have been recognized for their roles as plant defense metabolites with antimicrobial potential. These compounds are considered for their ability to act as scaffolds in designing new antimicrobial agents. Research has shown that synthetic derivatives of the benzoxazinone backbone demonstrate substantial antimicrobial efficacy, indicating the potential of benzoxazepine derivatives in this domain (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Research and Potential

The unique pharmacological properties of benzoxazepine derivatives have been a subject of interest in the context of new psychoactive substances. While primarily researched for their stimulant and euphoric effects, the underlying mechanisms of these compounds bear potential for further medicinal applications. This emphasizes the need for comprehensive studies to understand their pharmacodynamics and potential therapeutic uses (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).

properties

IUPAC Name |

2-(5H-benzo[b][1,4]benzoxazepin-6-ylideneamino)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-9-10-17-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)18-15/h1-8H,9-10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAWSHDQUMKGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NCCN)NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

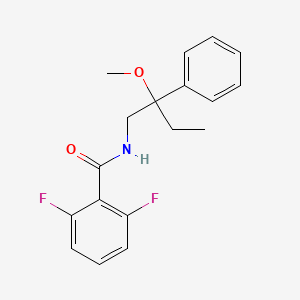

![Tert-butyl N-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2403140.png)

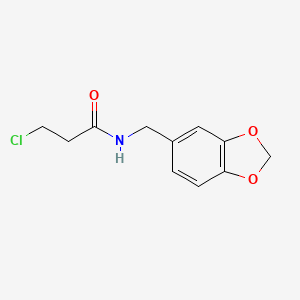

![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2403153.png)

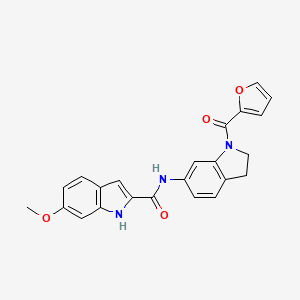

![3-(4-methoxyphenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2403155.png)

![[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride](/img/no-structure.png)